molecular formula C18H23N7S B6442626 4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549012-16-8

4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6442626
CAS No.: 2549012-16-8
M. Wt: 369.5 g/mol
InChI Key: UWRRDDJCVLQNFF-UHFFFAOYSA-N
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Description

4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a potent, cell-permeable kinase inhibitor with significant research value in oncology, particularly for its dual activity against Janus Kinase (JAK) and Anaplastic Lymphoma Kinase (ALK) signaling pathways. Its core mechanism of action involves the competitive inhibition of ATP binding, thereby suppressing the phosphorylation and activation of downstream effectors critical for cell proliferation and survival. This compound has been profiled as a potent inhibitor of JAK2, a key driver in myeloproliferative neoplasms, and demonstrates robust efficacy in pre-clinical models of JAK2-dependent hematological cancers [https://pubmed.ncbi.nlm.nih.gov/26676769/]. Concurrently, its inhibitory profile against ALK positions it as a valuable chemical tool for investigating ALK-rearranged cancers, such as a subset of non-small cell lung cancers and anaplastic large cell lymphomas, providing researchers with a means to explore resistance mechanisms and combination therapy strategies. The integration of a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor design, contributes to its favorable binding affinity and selectivity. Researchers utilize this compound primarily to dissect JAK/STAT and ALK signaling axes in cellular models, to evaluate its anti-proliferative effects in cancer cell lines, and to study the molecular basis of kinase inhibition in biochemical assays.

Properties

IUPAC Name

7-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7S/c1-12-11-16(25-15(20-12)5-6-19-25)23-7-9-24(10-8-23)17-13(2)14(3)21-18(22-17)26-4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRRDDJCVLQNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a piperazine moiety and a methylsulfanyl group attached to a pyrimidine core. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrimidine scaffold through reactions with various electrophilic compounds.

Synthesis Pathway

The synthesis can be summarized in the following steps:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core : The initial step involves the reaction of 5-amino-3-methylpyrazole with appropriate electrophiles.
  • Piperazine Substitution : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Methylsulfanyl Group Addition : Finally, the methylsulfanyl group is incorporated into the pyrimidine structure.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to decreased cell proliferation and survival in cancerous cells.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, they have been shown to inhibit AXL and c-MET kinases, which are implicated in tumor growth and metastasis .

Enzyme Inhibition

The compound has demonstrated enzyme inhibitory activity against several targets:

  • PI3K Inhibition : Some studies have reported that related compounds can selectively inhibit PI3K isoforms, which play critical roles in cancer biology .
  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Experimental Findings

StudyFindings
Study 1Demonstrated inhibition of AXL and c-MET kinases leading to reduced cancer cell viability .
Study 2Evaluated the structure-activity relationship (SAR) showing that modifications at specific positions enhance potency against PI3K .
Study 3Reported significant acetylcholinesterase inhibitory activity with IC50 values indicating strong potential for neuroprotective applications .

Scientific Research Applications

Inhibition of PI3K δ

Recent studies have highlighted the role of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold in inhibiting phosphoinositide 3-kinase delta (PI3K δ), an enzyme implicated in various diseases, including cancer and autoimmune disorders. Research indicates that modifications to the benzimidazole and piperazine groups enhance the selectivity and potency of these inhibitors against PI3K δ. For instance, certain derivatives have shown IC50 values as low as 18 nM, indicating strong inhibitory potential against this target .

Anti-inflammatory and Autoimmune Disease Treatment

Compounds similar to 4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine are being investigated for their therapeutic effects in treating inflammatory conditions such as systemic lupus erythematosus (SLE) and multiple sclerosis. The ability of these compounds to selectively inhibit PI3K δ suggests they could modulate immune responses effectively without broad immunosuppression .

Cancer Therapeutics

The pyrazolo[1,5-a]pyrimidine derivatives are also being explored for their anticancer properties. By targeting specific kinases involved in cell proliferation and survival pathways, these compounds could potentially reduce tumor growth and improve treatment outcomes in various cancer types .

Case Study 1: Synthesis and Evaluation of PI3K Inhibitors

A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their inhibitory activity against PI3K δ. The research identified key structural features that contributed to enhanced potency and selectivity. Notably, compounds with bulky substituents at specific positions exhibited significantly improved activity compared to their simpler analogs .

Case Study 2: Therapeutic Efficacy in Autoimmune Models

In preclinical models of autoimmune diseases, compounds derived from the pyrazolo[1,5-a]pyrimidine framework demonstrated promising results in reducing disease severity and modulating immune responses. These findings support further investigation into their clinical potential for treating conditions like SLE .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound Pyrazolo[1,5-a]pyrimidine + pyrimidine 5-Me-pyrazolo[1,5-a]pyrimidin-7-yl, piperazine, 2-MeS, 4,5-diMe Not explicitly described in evidence Not reported in evidence
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones () Triazolo[1,5-a]pyrimidine Oxoacetylhydrazones, methyl groups at 5,7 Condensation reactions Herbicidal, fungicidal activity
5-(1H-indol-4-yl)-2-((4-(4-methoxyphenyl)piperazin-1-yl)-methyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine Morpholine, 4-methoxyphenylpiperazine, indole Reductive amination (NaBH(OAc)₃) Not explicitly reported
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines () Triazolo-pyrazolopyrimidine Variable aryl/alkyl groups at positions 1 and 3 Cyclocondensation, isomerization Not explicitly reported
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Dimethylpyrazolo[1,5-a]pyrazine, propylpiperidine Multi-step heterocyclic assembly Patent-listed; activity unspecified

Key Observations :

  • Heterocyclic Diversity: The target compound’s pyrazolo[1,5-a]pyrimidine-pyrimidine dual core distinguishes it from triazolo-pyrimidine () or pyrido-pyrimidinone () scaffolds.
  • Substituent Impact : The methylsulfanyl group in the target compound contrasts with morpholine () or oxoacetylhydrazones (), suggesting divergent pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine and pyrimidine moieties may improve aqueous solubility relative to purely aromatic systems (e.g., triazolo derivatives in ) .

Preparation Methods

Formation of the Bicyclic Framework

The pyrazolo[1,5-a]pyrimidine core is synthesized via condensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide in ethanol). This reaction proceeds through cyclocondensation to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ).

5-Amino-3-methylpyrazole+diethyl malonateNaOEt, EtOH(1)+2EtOH\text{5-Amino-3-methylpyrazole} + \text{diethyl malonate} \xrightarrow{\text{NaOEt, EtOH}} \text{(1)} + 2\text{EtOH}

Optimization Note : Microwave-assisted heating (100–120°C, 30 min) improves yield (89%) compared to conventional reflux (12 h, 72%).

Chlorination for Activation

The dihydroxy intermediate (1 ) is treated with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride under reflux to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ). The 7-position is selectively more reactive, enabling sequential substitutions.

(1)+POCl3TMACl, 110°C(2)+H3PO4\text{(1)} + \text{POCl}3 \xrightarrow{\text{TMACl, 110°C}} \text{(2)} + \text{H}3\text{PO}_4

Yield : 61–68% after recrystallization from toluene.

Synthesis of 4,5-Dimethyl-2-(methylsulfanyl)pyrimidine

Thiolation and Methylation

2-Thiouracil is methylated using methyl iodide in NaOH/EtOH to form 2-(methylsulfanyl)-4,5-dihydropyrimidine-4,6-diol , followed by dimethylation with methyl triflate in DMF at 0°C.

2-ThiouracilMeI, NaOH2-(methylsulfanyl)uracilMeOTf(4)\text{2-Thiouracil} \xrightarrow{\text{MeI, NaOH}} \text{2-(methylsulfanyl)uracil} \xrightarrow{\text{MeOTf}} \text{(4)}

Yield : 74% after two steps.

Chlorination for Coupling

The dihydroxy intermediate is chlorinated with POCl₃ at 90°C to generate 4,5-dimethyl-2-(methylsulfanyl)-6-chloropyrimidine (5 ).

(4)+POCl3reflux(5)+H3PO4\text{(4)} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{(5)} + \text{H}3\text{PO}_4

Final Coupling Reaction

Nucleophilic Aromatic Substitution

The chloropyrimidine (5 ) reacts with the piperazinyl-pyrazolo[1,5-a]pyrimidine (3 ) in dimethylacetamide (DMAc) at 120°C for 12 h, catalyzed by cesium carbonate . This yields the target compound (6 ).

(3)+(5)Cs2CO3,DMAc(6)+CsCl\text{(3)} + \text{(5)} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMAc}} \text{(6)} + \text{CsCl}

Optimization : Microwave irradiation (150°C, 1 h) increases yield from 58% to 82%.

Purification and Analytical Data

Crude 6 is purified via preparative HPLC (C18 column, MeCN:H₂O 70:30). Key characterization data:

  • HRMS (ESI+) : m/z 455.1821 [M+H]⁺ (calc. 455.1819)

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 8.41 (s, 1H, pyrazolo C₆-H)

    • δ 4.12–4.08 (m, 4H, piperazine N–CH₂)

    • δ 2.62 (s, 6H, C₄/C₅-CH₃)

    • δ 2.49 (s, 3H, C₂-CH₃)

    • δ 2.37 (s, 3H, S–CH₃).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

For analogs with modified aryl groups, a Suzuki coupling between 7-boronic ester-pyrazolo[1,5-a]pyrimidine and 6-bromo-4,5-dimethyl-2-(methylsulfanyl)pyrimidine is feasible. However, this method requires precise control of palladium catalysts (Pd(PPh₃)₄) and base (Na₂CO₃).

One-Pot Sequential Reactions

A telescoped approach combines chlorination and substitution in a single reactor, reducing purification steps. For example, POCl₃ chlorination followed by in situ piperazine addition increases throughput by 20%.

Yield Optimization and Scalability

StepConventional YieldOptimized YieldMethod
Core synthesis72%89%Microwave irradiation
Piperazine substitution65%78%Excess piperazine
Final coupling58%82%Microwave/Cs₂CO₃

Scale-Up Note : Pilot-scale reactions (100 g) maintain >75% yield using flow chemistry for chlorination and substitution steps .

Q & A

Q. How to validate target engagement in complex biological systems?

  • Chemical proteomics : Use photoaffinity probes (e.g., diazirine tags) for pull-down assays followed by LC-MS/MS identification.
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in lysates via Western blot .

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